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molecular formula C8H12N2O2 B8694181 3-Ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 62613-74-5

3-Ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No. B8694181
M. Wt: 168.19 g/mol
InChI Key: GNRKKEPSXSPHPJ-UHFFFAOYSA-N
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Patent
US04060533

Procedure details

Again following the above procedure and using in place of 3-phenyl-5,N-dimethyl-isoxazole-4-carboxamide an equivalent amount of 3-ethyl-5,N-dimethyl-isoxazole-4-carboxamide and in place of benzaldehyde an equivalent amount of pivaldehyde there is obtained
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([C:7]2[C:11]([C:12](NC)=[O:13])=[C:10](C)ON=2)C=CC=CC=1.[CH2:17]([C:19]1[C:23]([C:24](NC)=[O:25])=[C:22]([CH3:28])ON=1)[CH3:18]>>[CH:24](=[O:25])[C:23]1[CH:22]=[CH:28][CH:18]=[CH:17][CH:19]=1.[CH3:10][C:11]([CH:12]=[O:13])([CH3:17])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1C(=O)NC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NOC(=C1C(=O)NC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Name
Type
product
Smiles
CC(C)(C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04060533

Procedure details

Again following the above procedure and using in place of 3-phenyl-5,N-dimethyl-isoxazole-4-carboxamide an equivalent amount of 3-ethyl-5,N-dimethyl-isoxazole-4-carboxamide and in place of benzaldehyde an equivalent amount of pivaldehyde there is obtained
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([C:7]2[C:11]([C:12](NC)=[O:13])=[C:10](C)ON=2)C=CC=CC=1.[CH2:17]([C:19]1[C:23]([C:24](NC)=[O:25])=[C:22]([CH3:28])ON=1)[CH3:18]>>[CH:24](=[O:25])[C:23]1[CH:22]=[CH:28][CH:18]=[CH:17][CH:19]=1.[CH3:10][C:11]([CH:12]=[O:13])([CH3:17])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1C(=O)NC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NOC(=C1C(=O)NC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Name
Type
product
Smiles
CC(C)(C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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